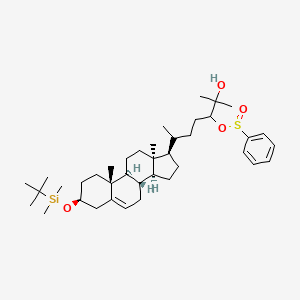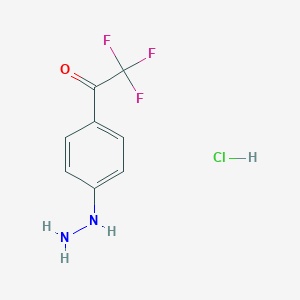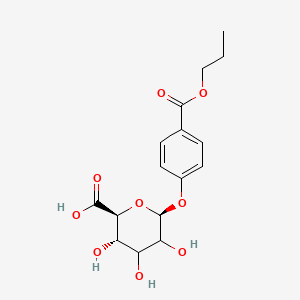
Propyl Paraben 4-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl Paraben 4-Glucuronide is a metabolite of propyl paraben, a compound commonly used as a preservative in cosmetics, pharmaceuticals, and food products. This metabolite is formed through the process of glucuronidation, a major metabolic pathway for xenobiotic and endobiotic compounds. This compound is of significant interest in toxicology and environmental studies as it serves as a key indicator in research exploring the biotransformation of parabens .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propyl Paraben 4-Glucuronide can be synthesized through the enzymatic glucuronidation of propyl paraben. This process typically involves the use of uridine diphosphate glucuronic acid (UDPGA) as the glucuronide donor and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under mild conditions, usually at a pH of around 7.4 and a temperature of 37°C .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction. The reaction mixture is continuously monitored and optimized to ensure maximum yield and purity of the product. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Propyl Paraben 4-Glucuronide primarily undergoes hydrolysis reactions. These reactions can be catalyzed by enzymes such as β-glucuronidase, which cleaves the glucuronide moiety, releasing the parent compound, propyl paraben .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in aqueous solutions at a neutral pH. Enzymatic hydrolysis is often preferred due to its specificity and efficiency. Common reagents used in these reactions include β-glucuronidase and buffer solutions to maintain the desired pH .
Major Products Formed
The major product formed from the hydrolysis of this compound is propyl paraben. This reaction is significant in the context of toxicology and environmental studies as it helps in understanding the fate and transformation of parabens in biological systems .
Aplicaciones Científicas De Investigación
Propyl Paraben 4-Glucuronide has several scientific research applications:
Toxicology: It is used to study the metabolism and biotransformation of parabens in biological systems.
Environmental Studies: The compound is used to trace the fate of parabens in water treatment facilities and ecosystems.
Analytical Chemistry: this compound is used in the development of analytical methods to detect and quantify the presence of propyl paraben and its metabolites in biological samples.
Mecanismo De Acción
Propyl Paraben 4-Glucuronide exerts its effects primarily through its role as a metabolite of propyl paraben. The glucuronidation process, facilitated by UDP-glucuronosyltransferase, transforms propyl paraben into its glucuronide conjugate, making it more water-soluble and easier to excrete from the body. This process is crucial for the detoxification and elimination of parabens from biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl Paraben 4-Glucuronide
- Ethyl Paraben 4-Glucuronide
- Butyl Paraben 4-Glucuronide
Uniqueness
Propyl Paraben 4-Glucuronide is unique due to its specific metabolic pathway and the role it plays in the biotransformation of propyl paraben. While other paraben glucuronides share similar metabolic processes, the specific structure and properties of this compound make it a distinct compound of interest in toxicology and environmental studies .
Propiedades
Fórmula molecular |
C16H20O9 |
|---|---|
Peso molecular |
356.32 g/mol |
Nombre IUPAC |
(2S,3S,6S)-3,4,5-trihydroxy-6-(4-propoxycarbonylphenoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C16H20O9/c1-2-7-23-15(22)8-3-5-9(6-4-8)24-16-12(19)10(17)11(18)13(25-16)14(20)21/h3-6,10-13,16-19H,2,7H2,1H3,(H,20,21)/t10?,11-,12?,13-,16+/m0/s1 |
Clave InChI |
HVFINIMQRFKIPD-RGESMDCXSA-N |
SMILES isomérico |
CCCOC(=O)C1=CC=C(C=C1)O[C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES canónico |
CCCOC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 2-[3-fluoropropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13862179.png)
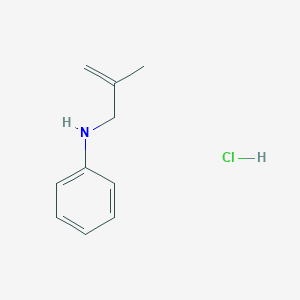
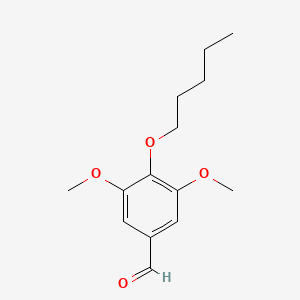

![N-phenyl-8-(1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13862195.png)


![(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride](/img/structure/B13862210.png)

![2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B13862217.png)
